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Cat. No.: B1665615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ADX-10061 (also known as NNC 01-0687) is a potent and selective antagonist of the

dopamine D1 receptor, with a binding affinity (Ki) of 5.8 nM.[1] While originally investigated for

conditions such as schizophrenia and smoking cessation, its development was discontinued.[2]

[3] However, as a selective D1 antagonist, ADX-10061 remains a valuable pharmacological

tool for in vitro and ex vivo research, particularly in the field of electrophysiology. These

application notes provide a comprehensive overview and detailed protocols for utilizing ADX-
10061 to investigate the role of the dopamine D1 receptor in modulating neuronal excitability

and ion channel function.

Dopamine D1 receptors, predominantly coupled to Gs/olf proteins, play a critical role in

regulating neuronal function by activating the adenylyl cyclase/cAMP/PKA signaling cascade.

[3][4] This pathway modulates the activity of various voltage-gated ion channels, thereby

influencing action potential firing, synaptic plasticity, and overall neuronal excitability.[3][5][6]

Antagonism of the D1 receptor with agents like ADX-10061 can elucidate the tonic and phasic

influence of endogenous dopamine on these processes.
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Table 1: Chemical and Pharmacological Properties of
ADX-10061

Property Value Reference

IUPAC Name

(5S)-5-(2,3-dihydro-1-

benzofuran-7-yl)-3-methyl-8-

nitro-1,2,4,5-tetrahydro-3-

benzazepin-7-ol

[3]

Molecular Formula C₁₉H₂₀N₂O₄ [3]

Molar Mass 340.379 g/mol [3]

Mechanism of Action
Selective Dopamine D1

Receptor Antagonist
[1][7]

Binding Affinity (Ki) 5.8 nM for D1 receptor [1]

Solubility

Please refer to the

manufacturer's certificate of

analysis for solubility

information. It is recommended

to prepare stock solutions in a

suitable solvent like DMSO.

Table 2: Expected Electrophysiological Effects of ADX-
10061 in Striatal Medium Spiny Neurons (MSNs)
This table presents hypothetical data based on published effects of other D1 receptor

antagonists (e.g., SCH 23390) and serves as a guide for expected outcomes when using ADX-
10061.
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Parameter Control (aCSF)
ADX-10061 (10
µM)

Expected
Outcome

Putative
Mechanism

Resting

Membrane

Potential (mV)

-80 ± 2 -81 ± 2
No significant

change

D1 receptor

antagonism has

minimal effect on

the resting

potential of

MSNs.

Action Potential

Threshold (mV)
-45 ± 1.5 -40 ± 1.8

Depolarization

(increase)

Blockade of D1-

mediated

reduction of

voltage-gated

sodium current

amplitude.[8]

Spike Firing

Frequency (Hz)

at +150 pA

15 ± 3 10 ± 2.5 Decrease

Overall decrease

in neuronal

excitability due to

increased action

potential

threshold.[9]

Up-State

Amplitude (mV)
15 ± 2 10 ± 2 Decrease

Reduction of D1-

mediated

enhancement of

persistent

sodium and

calcium currents.

[9]

Voltage-gated

Na+ Current (pA)
-2500 ± 300 -2000 ± 250

Decrease in

amplitude

Antagonism of

D1/PKA-

dependent

phosphorylation

and modulation

of sodium

channels.[8]
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Delayed Rectifier

K+ Current (pA)
1500 ± 200 1800 ± 220

Increase in

amplitude

Blockade of

D1/PKA-

mediated

inhibition of

potassium

channels.[5]

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from
Acutely Dissociated Neurons or Brain Slices
This protocol describes the methodology for performing whole-cell patch-clamp recordings to

investigate the effects of ADX-10061 on neuronal intrinsic properties and voltage-gated

currents.

1. Preparation of Solutions:

Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgCl₂, 2

CaCl₂, 26 NaHCO₃, 10 D-glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes

before use.

Intracellular Solution (for current-clamp): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2

EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH and

osmolarity to ~290 mOsm.

Intracellular Solution (for voltage-clamp, K+ currents): Same as above.

Intracellular Solution (for voltage-clamp, Na+ currents): (in mM) 120 CsF, 10 NaCl, 10

HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to

~290 mOsm.

ADX-10061 Stock Solution: Prepare a 10 mM stock solution of ADX-10061 in DMSO. Store

at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.

2. Brain Slice or Dissociated Neuron Preparation:
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Follow standard laboratory procedures for the preparation of acute brain slices (e.g., from

striatum or prefrontal cortex) or for the enzymatic and mechanical dissociation of neurons.

[10]

3. Electrophysiological Recording:

Transfer a brain slice or coverslip with dissociated neurons to the recording chamber on the

microscope stage.

Continuously perfuse the chamber with oxygenated aCSF at a rate of 1.5-2 mL/min.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled

with intracellular solution.[7]

Establish a gigaseal (>1 GΩ) with a target neuron and then apply gentle suction to rupture

the membrane and achieve the whole-cell configuration.[7]

For Current-Clamp Recordings:

Record the resting membrane potential.

Apply a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to

+200 pA in 20 pA increments) to elicit voltage responses and action potentials.

Analyze changes in action potential threshold, firing frequency, and membrane potential

dynamics.

For Voltage-Clamp Recordings:

Hold the neuron at a specific membrane potential (e.g., -70 mV).

Apply voltage steps to isolate and record specific ion currents (e.g., a depolarizing step to

+10 mV to record voltage-gated sodium and potassium currents).

Use appropriate voltage protocols and pharmacological blockers (e.g., tetrodotoxin for

Na+ currents, TEA for K+ currents) to isolate the current of interest.

Analyze changes in current amplitude, kinetics, and voltage-dependence.
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4. Application of ADX-10061:

After obtaining a stable baseline recording in aCSF, switch the perfusion to aCSF containing

the desired concentration of ADX-10061 (e.g., 10 µM).

Allow the drug to perfuse for several minutes to reach equilibrium before recording the

effects.

A washout step with aCSF can be performed to assess the reversibility of the drug's effects.

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1665615?utm_src=pdf-body
https://www.benchchem.com/product/b1665615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


D1 Receptor Signaling Pathway

Dopamine

D1 Receptor

Activates

ADX-10061

Blocks

Gs/olf

Activates

Adenylyl Cyclase

Activates

cAMP

ATP

PKA

Activates

Ion Channels

Phosphorylates

Neuronal Excitability

Modulates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow

Prepare Brain Slices / 
 Dissociated Neurons

Establish Whole-Cell 
 Patch-Clamp Recording

Record Baseline Activity 
 (aCSF) Apply ADX-10061 Record Drug Effect Washout with aCSF Data Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for ADX-10061 in
Electrophysiology Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665615#using-adx-10061-in-electrophysiology-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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